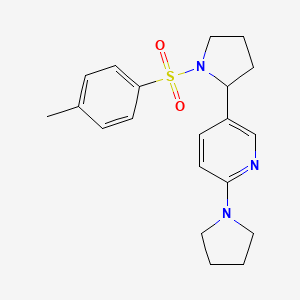

2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine

Description

2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a central pyridine ring substituted with two distinct pyrrolidine-derived groups. The molecular formula is C21H27N3O2S, with a molecular weight of 385.5 g/mol .

Properties

Molecular Formula |

C20H25N3O2S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C20H25N3O2S/c1-16-6-9-18(10-7-16)26(24,25)23-14-4-5-19(23)17-8-11-20(21-15-17)22-12-2-3-13-22/h6-11,15,19H,2-5,12-14H2,1H3 |

InChI Key |

LMUIJKHBSSNVIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the pyrrolidine and tosylpyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

N-Alkylation and Tosylation

A common approach involves N-alkylation of pyridine derivatives with pyrrolidine moieties, followed by tosylation to introduce the tosyl group (p-toluenesulfonyl). For example:

-

Step 1 : Pyridine derivatives react with pyrrolidine under basic conditions (e.g., potassium carbonate in DMF) to form the N-alkylated intermediate.

-

Step 2 : Tosylation is achieved via treatment with tosyl chloride or similar reagents, targeting the pyrrolidine nitrogen.

Protecting Group Strategies

Protecting groups are often employed to control reactivity during synthesis. For instance, the use of Boc (tert-butoxycarbonyl) or PMB (para-methoxybenzyl) groups can prevent unwanted side reactions during subsequent steps.

Solvent and Temperature Control

Reaction conditions such as solvent choice (e.g., DMF, dichloromethane) and temperature (e.g., room temperature or reflux) are critical for optimizing yields. For example, a synthesis protocol involving pyrrolidine and pentafluoropyridine in DMF requires stirring at room temperature for 24 hours, followed by extraction and purification .

Chemical Reactions

The compound participates in diverse chemical reactions, leveraging its functional groups and heterocyclic structure:

| Reaction Type | Mechanism | Key Features |

|---|---|---|

| Nucleophilic Substitution | Replacement of the tosyl group with nucleophiles (e.g., amines, alcohols) | Enhanced reactivity due to the tosyl group’s electron-withdrawing nature |

| Alkylation | Introduction of alkyl groups via metal-mediated coupling (e.g., Grignard reagents) | Facilitated by the pyridine ring’s basicity and pyrrolidine’s nucleophilicity |

| Oxidation | Conversion of pyrrolidine rings to pyrrolidinone derivatives | Requires controlled oxidation conditions to avoid over-reaction |

| Elimination | Formation of conjugated systems via loss of functional groups (e.g., tosyl elimination) | Dependent on reaction conditions (e.g., base strength, solvent) |

Nucleophilic Substitution

The tosyl group acts as a leaving group, enabling substitution with nucleophiles. For example:

-

Reaction Conditions :

-

Solvent : DMF or dichloromethane.

-

Catalyst : Bases like potassium carbonate or sodium hydroxide.

-

Temperature : Room temperature to reflux.

-

Alkylation

Alkylation typically occurs at the pyridine nitrogen or pyrrolidine ring:

-

Reagents : Alkyl halides, Grignard reagents, or alkylating agents under basic conditions.

-

Example : Reaction with methyl iodide under basic conditions introduces methyl groups at specific positions.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) : Used to confirm regioselectivity and structural integrity.

-

Mass Spectrometry (MS) : Validates molecular weight and purity.

Structural Variants

Studies on analogous compounds (e.g., 2-(1-Tosylpyrrolidin-2-yl)pyridine ) highlight:

-

Enhanced reactivity in nucleophilic substitution due to the tosyl group.

-

Utility in forming metal complexes, such as copper(II) coordination .

Biological Activity

While direct biological data for this compound is limited, similar pyridine derivatives exhibit:

-

Enzyme Inhibition : Potential interactions with kinases or neurotransmitter systems.

-

Antimicrobial Properties : Linked to pyrrolidine ring modifications.

Future Research Directions

-

Pharmacological Studies : Investigating interactions with biological targets (e.g., receptors, enzymes).

-

Synthetic Optimization : Developing more efficient multi-step protocols to reduce by-products.

-

Materials Science : Exploring applications in self-assembled systems or sensors.

Scientific Research Applications

Structure

The molecular structure of 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine can be characterized by its pyridine ring fused with pyrrolidine groups, contributing to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds display efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Potential

The compound's structural features suggest potential antitumor activity. Recent studies have explored its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The functionalization of the pyridine core has been linked to enhanced anticancer properties, making it a candidate for further development in cancer therapeutics .

Neuropharmacology

Cognitive Enhancement

Compounds with similar structural motifs have been investigated for their neuropharmacological effects, particularly in enhancing cognitive function. They may act as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain, thereby improving memory and learning capabilities .

Material Science

Fluorescent Properties

The unique electronic properties of pyridine derivatives make them suitable for applications in material science, particularly as fluorescent probes. Their ability to form stable complexes with metal ions enhances their utility in sensing applications .

Computational Chemistry

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine with various biological targets. These studies help elucidate the compound's potential therapeutic mechanisms and guide future synthesis efforts aimed at optimizing efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine ring could enhance antimicrobial potency, suggesting a structure-activity relationship that warrants further investigation.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound could inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. These findings support the potential use of this compound in developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine

- Structure : Replaces the tosylpyrrolidine group with a piperidine ring.

- Molecular Weight : 274.17 g/mol (vs. 385.5 g/mol for the target compound).

- Synthesis : Synthesized via nucleophilic aromatic amination using methoxypyridine and amines, yielding 33% (76% based on recovered starting material) . Lower yield compared to the target compound’s synthesis (specifics unavailable but implied to be challenging due to discontinuation) .

- Applications: No direct biological data, but simpler analogs are intermediates in drug discovery.

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

- Structure : Features a difluoropyrrolidine group and trifluoromethyl substituent.

- Molecular Weight : 258.19 g/mol (lower than the target compound).

- Key Properties : Fluorine atoms enhance metabolic stability and bioavailability, common in agrochemicals and pharmaceuticals .

- Divergence : The target compound’s tosyl group may confer better leaving-group reactivity, useful in further derivatization.

2-(4-(Piperidin-1-yl)-5-(2-(pyrrolidin-1-yl)ethylthio)-4H-1,2,4-triazol-3-yl)pyridine

- Structure : Integrates a triazole ring and ethylthio-pyrrolidine chain.

- Spectroscopic Data : IR peaks at 2935 cm⁻¹ (C-H stretching) and 1H NMR signals for pyrrolidine protons (δ 1.30–1.84 ppm) . Comparable to the target compound’s expected spectral features but with additional complexity from the triazole moiety.

- Biological Activity : Exhibited tuberculostatic activity, highlighting the role of nitrogen-rich heterocycles in antimicrobial design .

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Contains a boronate ester group for Suzuki-Miyaura coupling.

- Molecular Weight : 274.17 g/mol.

Structural and Functional Analysis Table

Key Research Findings

- Synthetic Challenges : The target compound’s discontinuation suggests synthesis difficulties, possibly due to steric hindrance from the tosyl group or low yields .

- Reactivity: The tosyl group acts as a leaving group, enabling participation in nucleophilic substitution reactions, unlike non-sulfonated analogs .

- Biological Potential: While direct data are lacking, structurally related pyrrolidine-pyridine hybrids demonstrate kinase inhibition (e.g., TRK inhibitors for cancer) .

Biological Activity

2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine can be represented as follows:

Key properties:

- Molecular Weight: 278.37 g/mol

- LogP: 2.09460 (indicating moderate lipophilicity)

- Hydrogen Bond Donors: 1

- Hydrogen Bond Acceptors: 3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.

Neuropharmacological Effects

Studies have shown that derivatives of pyridine and pyrrolidine exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. The specific compound has been linked to:

- Dopaminergic Activity : It may act as a dopamine receptor agonist, which could be beneficial in treating conditions like Parkinson's disease.

- Serotonergic Modulation : Potential effects on serotonin receptors suggest a role in mood regulation and the treatment of depression.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Assessment

A recent study evaluated the effects of similar pyridine derivatives on animal models exhibiting symptoms akin to Parkinson's disease. The results indicated that administration of these compounds led to significant improvements in motor function and dopamine levels in the striatum, suggesting a promising avenue for further research into 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine's therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

Pyrrolidine Substitution : Introducing pyrrolidine via nucleophilic aromatic substitution (NAS) at the pyridine’s 2-position using pyrrolidine under basic conditions.

Tosylation : Protecting the pyrrolidine nitrogen at the 5-position with tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or NaOH in dichlorethane .

Key intermediates include 5-bromo-2-(pyrrolidin-1-yl)pyridine (post-NAS) and the tosylated precursor before final cyclization. Characterization of intermediates via -NMR and LC-MS is critical for tracking reaction progress.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify substituent positions and stereochemistry. For example, the tosyl group’s aromatic protons appear as a distinct singlet (~7.7 ppm), while pyrrolidine protons show characteristic multiplet splitting.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, targeting ≥95% purity. Mass spectrometry (MS) confirms molecular weight accuracy.

- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides definitive structural proof, though this may require extensive optimization of recrystallization solvents .

Advanced Research Questions

Q. What strategies can optimize the stereochemical outcomes during the tosylation step in the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure pyrrolidine derivatives (e.g., (S)- or (R)-proline analogs) to control stereochemistry during substitution.

- Catalytic Asymmetric Tosylation : Employ chiral catalysts like BINOL-derived phosphoric acids to induce enantioselective tosylation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates and selectivity. Evidence from similar tosylation reactions suggests dichloromethane (DCM) with NaOH achieves >80% yield without racemization .

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Metabolic Stability Checks : Use liver microsomes or hepatocyte assays to rule out differential metabolite formation.

- Structural Reanalysis : Verify compound integrity under assay conditions (e.g., pH stability in cell culture media). Contradictions may arise from undetected degradation, as seen in hydrolytically labile tosyl groups in acidic environments .

Q. What computational methods are effective for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with receptors (e.g., kinases or GPCRs). Focus on the pyridine core’s π-π stacking and the tosyl group’s sulfonamide hydrogen-bonding potential.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Pay attention to pyrrolidine ring flexibility, which may influence binding pocket accommodation.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in buffers (pH 4–8) and organic solvents (e.g., ethanol, acetonitrile) using nephelometry or UV-Vis spectroscopy.

- Counterion Effects : Explore salt formation (e.g., HCl or sodium salts) to enhance aqueous solubility.

- Temperature Dependence : Measure solubility at 25°C vs. 37°C, as thermodynamic parameters (ΔH, ΔS) may explain discrepancies. Prior studies highlight improved solubility in warm ethanol (~40 mg/mL at 37°C) .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.

- Plasma Protein Binding : Employ equilibrium dialysis with human serum albumin (HSA) to assess unbound fraction.

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. The tosyl group may undergo oxidative cleavage, generating sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.